1-Acetyl-4-(piperidylsulfonyl)piperazine
Description
1-Acetyl-4-(piperidylsulfonyl)piperazine is a piperazine derivative featuring an acetyl group at the 1-position and a piperidine-sulfonyl moiety at the 4-position. This compound belongs to a class of nitrogen-containing heterocycles widely explored in medicinal chemistry due to their versatility in drug design. The sulfonyl group in this compound enhances electron-withdrawing effects, influencing electronic distribution and intermolecular interactions, which can affect bioavailability and target binding .
Properties
IUPAC Name |
1-(4-piperidin-1-ylsulfonylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3S/c1-11(15)12-7-9-14(10-8-12)18(16,17)13-5-3-2-4-6-13/h2-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMPVVKXTNHGFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Acetyl-4-(piperidylsulfonyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Industrial production methods often involve the use of alcohol as an acetylation solvent, which provides high yield and purity .
Chemical Reactions Analysis
1-Acetyl-4-(piperidylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-Acetyl-4-(piperidylsulfonyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Acetyl-4-(piperidylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. For instance, piperazine compounds generally exert their effects by paralyzing parasites, which allows the host body to expel them. This action is mediated by blocking acetylcholine at the myoneural junction and acting as an agonist on the inhibitory GABA receptor .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Effects
The table below compares 1-Acetyl-4-(piperidylsulfonyl)piperazine with key analogues:
Key Observations :
Physicochemical Properties
Solubility and pKa
Analysis :
- The sulfonyl group in the target compound likely reduces the pKa of the piperazine nitrogens (similar to compounds with direct aryl attachments, e.g., pKa <3.8 for 8c in ), impacting protonation states and solubility .
- AHPP’s hydroxyphenyl group enhances solubility via hydrogen bonding, contrasting with the sulfonyl group’s hydrophobicity .
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